molecular formula C8H3F2NO3 B14849488 5,6-Difluoro-1,3-benzoxazole-2-carboxylic acid

5,6-Difluoro-1,3-benzoxazole-2-carboxylic acid

Cat. No.: B14849488
M. Wt: 199.11 g/mol
InChI Key: FFHIVPPXROZBHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Difluoro-1,3-benzoxazole-2-carboxylic acid is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoro-1,3-benzoxazole-2-carboxylic acid typically involves the cyclization of 2-aminophenol derivatives with appropriate carboxylic acid derivatives. One common method includes the reaction of 4-amino-3-hydroxybenzoic acid with trimethyl orthoformate under acidic conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring.

Industrial Production Methods: Industrial production methods for this compound often involve the use of catalytic systems to enhance yield and reduce reaction times. For example, the use of magnetic solid acid nanocatalysts has been reported to achieve high yields under reflux conditions .

Chemical Reactions Analysis

Types of Reactions: 5,6-Difluoro-1,3-benzoxazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the benzoxazole ring to benzoxazoline.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzoxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Benzoxazoline derivatives.

    Substitution: Halogenated and nitrated benzoxazole derivatives.

Scientific Research Applications

5,6-Difluoro-1,3-benzoxazole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Difluoro-1,3-benzoxazole-2-carboxylic acid involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds with biological targets, increasing its efficacy. The compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . In cancer cells, it can interfere with DNA replication and repair mechanisms, inhibiting cell growth .

Comparison with Similar Compounds

  • 5,5-Difluoro-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid
  • 1,3-Benzoxazole-6-carboxylic acid

Comparison: 5,6-Difluoro-1,3-benzoxazole-2-carboxylic acid is unique due to the presence of fluorine atoms at the 5 and 6 positions, which significantly enhance its chemical stability and biological activity compared to other benzoxazole derivatives . This makes it a valuable compound in medicinal chemistry and industrial applications.

Properties

Molecular Formula

C8H3F2NO3

Molecular Weight

199.11 g/mol

IUPAC Name

5,6-difluoro-1,3-benzoxazole-2-carboxylic acid

InChI

InChI=1S/C8H3F2NO3/c9-3-1-5-6(2-4(3)10)14-7(11-5)8(12)13/h1-2H,(H,12,13)

InChI Key

FFHIVPPXROZBHT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)F)OC(=N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.